molecular formula C9H9BrFNS B2936184 2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane CAS No. 937602-46-5

2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane

Cat. No. B2936184
M. Wt: 262.14
InChI Key: FDAOCLFUOJJQOV-UHFFFAOYSA-N
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Description

“4-Bromo-2-fluorobiphenyl” is an organic compound with the molecular formula C12H8BrF . It has an average mass of 251.094 Da and a monoisotopic mass of 249.979340 Da .


Synthesis Analysis

The synthesis of “4-Bromo-2-fluorobiphenyl” has been reported in several patents and literature . For instance, one method involves a Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluorobiphenyl” can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“4-Bromo-2-fluorobiphenyl” has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a melting point of 39-41 °C (lit.) . It is insoluble in water .

Scientific Research Applications

Fluorophores for Aluminium(III) Detection

Research has explored thiazolane derivatives as potential fluorophores for selective detection of Al3+, a significant application in studying intracellular aluminum. The study focuses on ligands containing a conjugated phenolic substituted thiazoline chromophore, aiming to develop Al3+ specific fluorophores for biological use. These ligands show substantial UV-visible absorbance changes upon coordination with Al3+, indicating their potential as selective detection agents for Al3+ in biological systems (Lambert et al., 2000).

Corrosion Inhibitors

Halogen-substituted thiazole derivatives, including those similar to "2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane," have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate effective inhibition of mild steel corrosion, showcasing the potential of thiazole derivatives in protecting metals from corrosive damage. This research highlights the importance of such compounds in industrial applications where corrosion resistance is crucial (Gong et al., 2019).

Polymer Synthesis

Thiazole derivatives have been utilized in the synthesis of polyfluorenes through palladium-catalyzed polycondensation. This process highlights the role of thiazolane derivatives in facilitating chain-growth polymerization, contributing to the development of materials with specific optical and electronic properties. Such materials are of interest in the field of polymer science for applications in electronic devices and light-emitting diodes (Yokoyama et al., 2007).

Antimicrobial Activity

Synthesis of novel thiazolines has been pursued to explore their antimicrobial properties. These studies have resulted in the development of compounds with significant activity against both bacterial and fungal pathogens, demonstrating the potential of such molecules in contributing to new antimicrobial agents. This application is particularly relevant in addressing the growing concern of antimicrobial resistance (Saeed et al., 2010).

Catalysis

Sodium fluoride has been identified as an efficient catalyst for synthesizing thiazoles and selenazoles at ambient temperature, indicating the versatility of thiazolane derivatives in facilitating chemical reactions. Such catalytic processes are essential in organic synthesis, providing pathways to construct complex molecules efficiently and sustainably (Banothu et al., 2014).

Safety And Hazards

The compound “4-Bromo-2-fluorobiphenyl” has been classified with the hazard statements H302-H315-H319-H410, indicating potential hazards upon exposure . Personal protective equipment such as eyeshields, gloves, and type N95 (US) or type P1 (EN143) respirator filters are recommended .

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAOCLFUOJJQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane

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